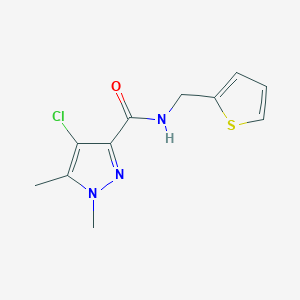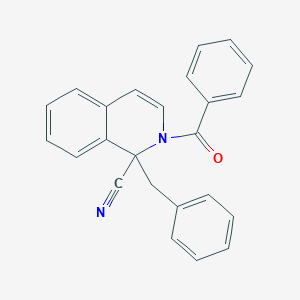
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the isoquinoline family and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile is not fully understood, but it is believed to act through modulation of ion channels and receptors. This compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor and to modulate its activity. It has also been found to modulate the activity of voltage-gated potassium channels and to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. In animal studies, this compound has been found to protect neurons from oxidative stress and to improve cognitive function. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer studies, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its effects on different ion channels and receptors to better understand its mechanism of action. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile involves the reaction of 2-nitrobenzaldehyde with benzylamine, followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to produce this compound. This synthesis method has been extensively studied and optimized for high yield and purity.
Propiedades
| 16576-35-5 | |
Fórmula molecular |
C24H18N2O |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-benzoyl-1-benzylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H18N2O/c25-18-24(17-19-9-3-1-4-10-19)22-14-8-7-11-20(22)15-16-26(24)23(27)21-12-5-2-6-13-21/h1-16H,17H2 |
Clave InChI |
VQBSSSAAVXOLLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


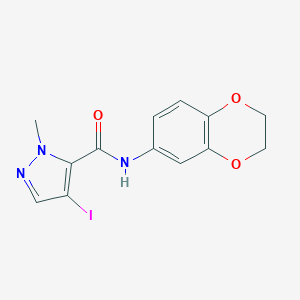
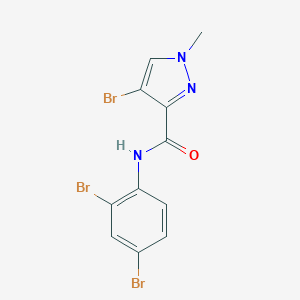
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
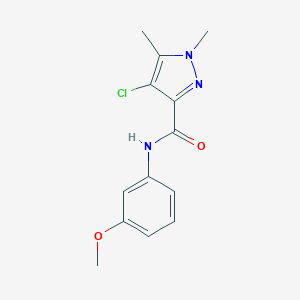
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
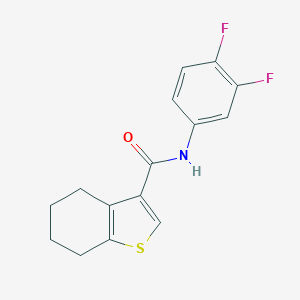
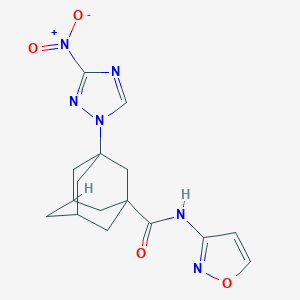
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
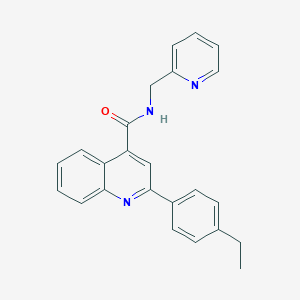
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
